molecular formula C15H17ClN2O B6586220 2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide CAS No. 1226431-95-3

2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide

Cat. No. B6586220
CAS RN: 1226431-95-3
M. Wt: 276.76 g/mol
InChI Key: DKZWEIVLHXXKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide, or ClPPA, is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a molecular weight of 254.7 g/mol. ClPPA has been studied extensively due to its unique properties and potential for use in numerous applications.

Scientific Research Applications

ClPPA has been used in a variety of scientific research applications, including the study of enzyme inhibition and the development of novel drugs. It has been used to study the inhibition of enzymes such as acetylcholinesterase, cyclooxygenase-2, and thrombin. Additionally, ClPPA has been used to develop novel drugs for the treatment of cancer, diabetes, and other diseases.

Mechanism of Action

  • Wu, S., Wang, Z., Ma, D., Chen, C., & Zhu, B. (2020). Rh(iii)-Catalyzed switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. Organic Chemistry Frontiers, 7(9), 1448–1453
  • 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone. TCI America
  • Synthesis and characterization of poly{2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole. Russian Journal of Applied Chemistry, 84(12), 2145–2149

Advantages and Limitations for Lab Experiments

ClPPA has several advantages for use in laboratory experiments. It is easy to synthesize, has a low cost, and is soluble in water. Additionally, it has a wide range of biological activities, making it useful for studying many different processes. However, it is not stable in the presence of light and must be stored in the dark.

Future Directions

As ClPPA has been used in a variety of scientific research applications, there are a number of potential future directions for research. These include further study of the enzyme inhibition mechanism of ClPPA, development of new drugs based on the structure of ClPPA, and investigation of the potential therapeutic applications of ClPPA. Additionally, further research could be conducted on the biochemical and physiological effects of ClPPA and its potential toxicity. Finally, research could be conducted to investigate the potential of ClPPA as a tool for drug delivery.

Synthesis Methods

ClPPA can be synthesized through a two-step process. The first step involves the reaction of 2-chlorophenylhydrazine with 3-(1H-pyrrol-1-yl)propionic acid in an aqueous solution. This reaction produces 2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]hydrazide. The second step involves the reaction of the hydrazide with acetic anhydride in aqueous solution. This reaction produces 2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(3-pyrrol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-14-7-2-1-6-13(14)12-15(19)17-8-5-11-18-9-3-4-10-18/h1-4,6-7,9-10H,5,8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZWEIVLHXXKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCCN2C=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.